molecular formula C17H12ClN3O2S3 B2948644 2-(4-chlorophenoxy)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide CAS No. 477503-57-4

2-(4-chlorophenoxy)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide

Cat. No. B2948644
M. Wt: 421.93
InChI Key: FTVGMYDXKFHDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-chlorophenoxy)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide” is a complex organic molecule. It appears to contain a thiazolo[4,5-g][1,3]benzothiazol moiety, which is a type of fused biheterocycle . These types of structures are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the thiazolo[4,5-g][1,3]benzothiazol moiety . This structure is electron-deficient, which contributes to its high oxidative stability .

Future Directions

The future directions for research on this compound could include further investigation of its mechanism of action, particularly its effects on different cell lines . Additionally, research could focus on optimizing the synthesis process and exploring its potential applications in various fields .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S3/c1-24-17-20-12-7-6-11-14(15(12)26-17)25-16(19-11)21-13(22)8-23-10-4-2-9(18)3-5-10/h2-7H,8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVGMYDXKFHDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide

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